Cas no 1361885-02-0 (Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate)

Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromomethyl group and a difluoromethyl substituent—enable selective functionalization, making it valuable for constructing complex molecules. The ester moiety enhances solubility and reactivity, facilitating further derivatization. This compound is particularly useful in cross-coupling reactions and nucleophilic substitutions, offering synthetic flexibility. Its stability under standard handling conditions ensures reliable performance in multi-step processes. The presence of fluorine atoms may also contribute to improved metabolic stability in bioactive compounds. Suitable for research and industrial applications, this intermediate supports the development of novel therapeutics and specialty chemicals.
Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate structure
1361885-02-0 structure
Product name:Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate
CAS No:1361885-02-0
MF:C10H10BrF2NO2
MW:294.092709064484
CID:4933664

Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate
    • Inchi: 1S/C10H10BrF2NO2/c1-5-3-6(4-11)8(10(15)16-2)14-7(5)9(12)13/h3,9H,4H2,1-2H3
    • InChI Key: XJLXQVDRFNFWSA-UHFFFAOYSA-N
    • SMILES: BrCC1=C(C(=O)OC)N=C(C(F)F)C(C)=C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 253
  • XLogP3: 2.6
  • Topological Polar Surface Area: 39.2

Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A020005125-500mg
Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate
1361885-02-0 97%
500mg
$1,029.00 2022-04-02
Alichem
A020005125-1g
Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate
1361885-02-0 97%
1g
$1,663.20 2022-04-02

Additional information on Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate

Research Briefing on Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate (CAS: 1361885-02-0)

Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate (CAS: 1361885-02-0) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting inflammatory and oncological diseases. Recent studies have highlighted its utility in the construction of heterocyclic scaffolds, which are pivotal in drug discovery. This briefing consolidates the latest research findings on this compound, focusing on its synthetic applications, biological relevance, and potential therapeutic implications.

The compound's structural features, including the bromomethyl and difluoromethyl groups, make it a versatile building block for medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel pyridine-based inhibitors of protein kinases, which are critical targets in cancer therapy. The researchers employed cross-coupling reactions to functionalize the pyridine core, yielding derivatives with potent inhibitory activity against specific kinase isoforms. The study underscored the compound's role in enhancing binding affinity and selectivity through strategic modifications.

Further investigations have explored the compound's application in the development of anti-inflammatory agents. A recent preprint on bioRxiv detailed its incorporation into a series of small molecules designed to modulate NF-κB signaling, a pathway implicated in chronic inflammation. The bromomethyl group facilitated the introduction of additional pharmacophores, leading to compounds with improved pharmacokinetic profiles. These findings suggest that Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate could serve as a cornerstone for designing next-generation anti-inflammatory drugs.

From a synthetic perspective, advancements in catalytic methodologies have streamlined the production of this intermediate. A 2024 report in Organic Process Research & Development described a scalable, palladium-catalyzed bromination protocol that minimizes byproduct formation and enhances yield. This innovation addresses previous challenges associated with the compound's instability under conventional conditions, paving the way for its broader adoption in industrial-scale pharmaceutical manufacturing.

In conclusion, Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate (CAS: 1361885-02-0) continues to emerge as a critical tool in drug discovery, with recent studies highlighting its versatility and efficacy. Ongoing research is expected to uncover additional applications, particularly in targeted therapies and personalized medicine. Researchers are encouraged to explore its potential in combinatorial chemistry and high-throughput screening to accelerate the identification of novel bioactive molecules.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk